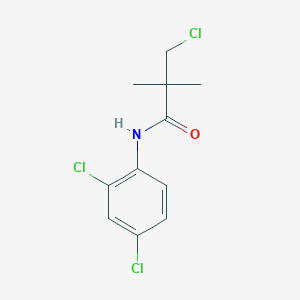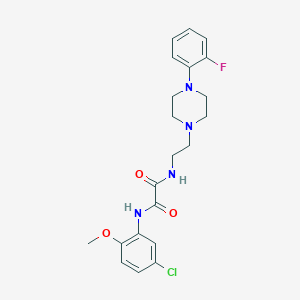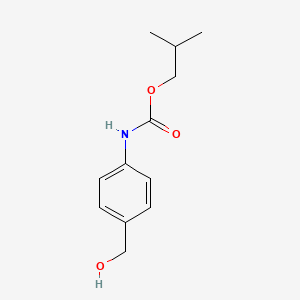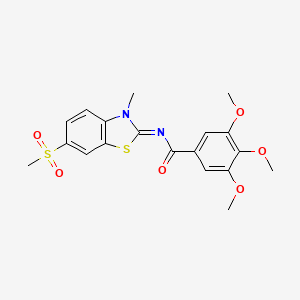
5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antithrombotic Therapy
This compound has been identified as a potential antithrombotic agent . It is designed to inhibit Factor Xa (FXa), a key enzyme in the blood coagulation process. By targeting FXa, the compound could prevent thromboembolic diseases, which are conditions where blood clots form in the bloodstream and block blood vessels .
Oral Bioavailability Enhancement
The structure of this compound allows for good oral bioavailability, which is a significant advantage for pharmaceutical applications. Medications with high oral bioavailability can be administered in pill form, making them more convenient for patients .
Selective Inhibition for Safety
Selective inhibition of FXa over other proteins in the coagulation cascade is crucial for safety, reducing the risk of bleeding complications. The compound’s selectivity makes it a promising candidate for safe anticoagulant therapies .
Structural Studies and Drug Design
The crystal structure of this compound provides insights into its interaction with FXa. Understanding this interaction is essential for the design of new drugs with improved efficacy and reduced side effects .
Pharmacokinetic Profile Optimization
The compound’s pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion, is favorable. This means it could maintain its therapeutic effect for an appropriate duration without frequent dosing .
Treatment of Venous and Arterial Thrombosis
Due to its antithrombotic properties, the compound could be used in the treatment of both venous and arterial thrombosis, offering a broad therapeutic range .
Computational Insights for Drug Development
Computational studies on this compound can provide valuable insights into the structural determinants for the selectivity and potency of antithrombotic agents. These insights are crucial for the development of new and more effective drugs .
Clinical Development for Thromboembolic Diseases
The compound is currently under clinical development, indicating its potential to become an approved medication for the prevention and treatment of thromboembolic diseases .
properties
IUPAC Name |
5-chloro-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4/c22-18-12-16(14-25-21(18)30-17-2-7-28-8-3-17)20(27)24-13-15-1-4-23-19(11-15)26-5-9-29-10-6-26/h1,4,11-12,14,17H,2-3,5-10,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXXLYATMJVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)

![N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide](/img/structure/B2949993.png)

![(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2949997.png)
![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)

![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2950002.png)


